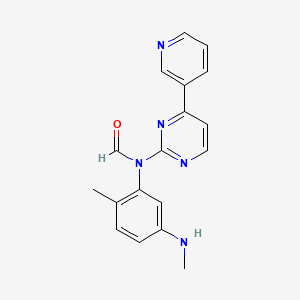

N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide

Description

N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide is a heterocyclic compound featuring a formamide backbone bridging two aromatic systems: a substituted phenyl group (2-methyl-5-(methylamino)phenyl) and a pyrimidine ring fused with a pyridine moiety (4-(pyridin-3-yl)pyrimidin-2-yl).

Properties

Molecular Formula |

C18H17N5O |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-[2-methyl-5-(methylamino)phenyl]-N-(4-pyridin-3-ylpyrimidin-2-yl)formamide |

InChI |

InChI=1S/C18H17N5O/c1-13-5-6-15(19-2)10-17(13)23(12-24)18-21-9-7-16(22-18)14-4-3-8-20-11-14/h3-12,19H,1-2H3 |

InChI Key |

DFQAKAXZBXMOPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)N(C=O)C2=NC=CC(=N2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Route

Preparation of Aromatic Amine Intermediate

- The starting material often involves a halogenated or pseudohalide-substituted aromatic compound, such as a methyl-substituted aniline derivative.

- A one-pot Curtius rearrangement is employed using diphenylphosphoryl azide (DPPA), triethylamine, and solvents like toluene or t-butanol/toluene mixtures. This step converts the acid or acid chloride precursor into an isocyanate intermediate, which is then hydrolyzed to yield the amine intermediate.

- Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to mask the amine during subsequent reactions, improving solubility and preventing side reactions.

Coupling with Pyrimidinyl-Pyridinyl Moiety

- The pyrimidin-2-yl-pyridin-3-yl fragment is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

- The amine intermediate is reacted with the pyrimidinyl-pyridinyl acid chloride or ester derivatives under heating (e.g., 100 °C for 12–20 hours) to form the corresponding amide or formamide linkage.

- Classical amide condensation conditions are employed, often using coupling agents or activating reagents to facilitate bond formation.

Representative Reaction Conditions and Yields

Alternative Synthetic Routes

- Fragment-based synthesis starting from commercially available methyl-substituted aromatic esters has been reported. These undergo alkylation, conversion to acid chlorides, and subsequent amide formation with the pyrimidinyl-pyridinyl amine fragment.

- Hydrolysis of ester intermediates to carboxylic acids followed by amide bond formation under classical coupling conditions is a common approach.

Detailed Research Findings

Curtius Rearrangement Utility

- The Curtius rearrangement is a pivotal step enabling the conversion of carboxylic acid derivatives to amines via isocyanate intermediates.

- Using DPPA and triethylamine in a one-pot reaction minimizes isolation steps and improves overall efficiency.

- However, the amine product may contain phosphorous salt impurities, necessitating purification steps.

Role of Protecting Groups

- Nitrogen protecting groups such as Boc, Fmoc, and others improve reaction control by preventing premature amine reactions.

- Protecting groups also enhance solubility, facilitating subsequent coupling reactions.

- Deprotection is typically achieved under acidic conditions (e.g., TFA), yielding the free amine ready for coupling.

Amide Bond Formation

- Amide bond formation between the amine intermediate and the pyrimidinyl-pyridinyl acid derivative is conducted under heating with or without coupling agents.

- Reaction progress is monitored by HPLC to ensure full consumption of starting materials.

- Moderate to good yields are obtained, with purity depending on reaction conditions and precursor quality.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s methylamino (-NHCH₃) and pyrimidine nitrogen groups act as basic sites, enabling protonation under acidic conditions. For example:

-

Protonation of the pyrimidine ring : The pyrimidine nitrogen at position 1 (adjacent to the formamide group) can accept protons in acidic media, forming a resonance-stabilized cation.

-

Deprotonation of the methylamino group : Under strongly basic conditions (e.g., NaOH), the methylamino group may lose a proton, generating a nucleophilic amide ion.

Key Data :

| Reaction Condition | Observed Transformation | Reference |

|---|---|---|

| HCl (1M) | Protonation at pyrimidine N | |

| NaOH (0.1M) | Deprotonation of -NHCH₃ |

Nucleophilic Substitution Reactions

The pyrimidine ring and formamide group participate in nucleophilic substitution (SNAr) reactions. For instance:

-

Displacement of pyrimidine substituents : The 4-(pyridin-3-yl)pyrimidin-2-yl moiety can undergo SNAr with nucleophiles like amines or thiols. This is analogous to methods used in the synthesis of nilotinib intermediates, where 2-chloro-4-(pyridin-3-yl)pyrimidine reacts with anilines .

-

Formamide hydrolysis : The formamide group can hydrolyze to a carboxylic acid under acidic or basic conditions, though this reaction is less common due to steric hindrance from the adjacent substituents.

Example Reaction Pathway :

Reduction Reactions

The methylamino group and pyridine ring are susceptible to reduction:

-

Nitro to amine reduction : While the compound itself lacks nitro groups, synthetic precursors (e.g., nitro-substituted intermediates) are reduced using agents like stannous chloride (SnCl₂) or catalytic hydrogenation . For example, 2-(2-methyl-5-nitroanilino)-4-(pyridin-3-yl)pyrimidine is reduced to the corresponding amine .

Key Conditions :

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| SnCl₂ | Ethanol/EtOAc | Reflux | 85% |

| H₂ (Pd/C) | Methanol | RT | 90% |

Oxidation Reactions

-

Oxidation of methylamino group : Strong oxidizers (e.g., KMnO₄) convert the methylamino group to a nitroso or nitro derivative, though this is rarely employed due to competing decomposition.

Coupling Reactions

The pyridine and pyrimidine rings enable cross-coupling reactions:

-

Suzuki-Miyaura coupling : The pyridin-3-yl group can undergo coupling with aryl boronic acids in the presence of Pd catalysts, as demonstrated in the synthesis of related kinase inhibitors .

-

Buchwald-Hartwig amination : The pyrimidine ring’s halogen substituents (if present) can form C–N bonds with amines under palladium catalysis .

Example :

Condensation and Cyclization

The formamide group participates in cyclocondensation reactions:

-

Heterocycle formation : Reaction with aldehydes or ketones under acidic conditions generates imidazoles or oxazoles, leveraging the formamide’s carbonyl and amine functionalities .

Stability and Side Reactions

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

(a) Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}pyridin-3-yl)-3-(trifluoromethyl)benzamide)

- Structural Similarities : Both compounds contain the 4-(pyridin-3-yl)pyrimidin-2-yl motif, a critical pharmacophore for kinase binding.

- Key Differences :

- Flumbatinib includes a trifluoromethylbenzamide group and a methylpiperazine substituent, enhancing solubility and pharmacokinetic properties.

- The target compound lacks the trifluoromethyl group but incorporates a formamide linker, which may reduce steric hindrance compared to Flumbatinib’s benzamide.

(b) CHMFL-BMX-078 (2-((3-acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide)

- Structural Similarities: Both feature pyrimidine cores with methylamino and substituted phenyl groups.

- Key Differences :

- Pharmacological Relevance : CHMFL-BMX-078 is a potent BMX kinase inhibitor, while the target compound’s kinase targets remain uncharacterized in the literature.

Functional Group Variations in Pyridine-Pyrimidine Derivatives

(a) N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-N-(4-hydroxy-1-methyl-2-(propylsulfinyl)-1-butenyl)formamide

- Structural Similarities : Shares the formamide linker and pyrimidine core.

- Key Differences :

- Molecular Weight : Higher (MW ~400–420 g/mol) due to the sulfinyl and hydroxybutenyl groups.

Research Implications and Gaps

Biological Activity

N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N5O |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | N-[2-methyl-5-(methylamino)phenyl]-N-(4-pyridin-3-ylpyrimidin-2-yl)formamide |

| InChI | InChI=1S/C18H17N5O/c1-13-5-6... |

| InChI Key | DFQAKAXZBXMOPP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC)N(C=O)C2=NC... |

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant physiological effects. The compound may act as an inhibitor or modulator of certain enzymes involved in critical metabolic processes.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Anticancer Activity : Many pyrimidine derivatives show potential as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis.

- Antimicrobial Properties : Compounds with pyridine and pyrimidine moieties have been reported to possess antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Anticancer Potential :

A study explored the anticancer properties of similar compounds, revealing that they could inhibit cancer cell lines effectively. The mechanism involved the modulation of pathways related to cell cycle regulation and apoptosis induction . -

Antimicrobial Activity :

Research has identified that derivatives containing the pyridine ring exhibit significant antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance this activity . -

Anti-inflammatory Mechanisms :

Investigations into anti-inflammatory properties have shown that certain derivatives can inhibit nitric oxide production in macrophages, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis of Related Compounds

To further understand the biological activity of N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide, it is helpful to compare it with other similar compounds:

| Compound | Biological Activity |

|---|---|

| Imatinib | Bcr-Abl tyrosine kinase inhibitor |

| Nilotinib | Second-generation Bcr-Abl inhibitor |

| 4-(pyridin-3-yl)pyrimidin-2-amines | Anticancer and antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for N-(2-methyl-5-(methylamino)phenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)formamide, and how can intermediates be characterized?

Answer: A multi-step synthesis is typically employed. For example:

- Step 1: React an acid adduct salt of a carbamate intermediate (e.g., formula VI-I in ) with an ethyl ester hydrochloride salt (e.g., formula IX) using bases like DBU, sodium carbonate, or triethylamine. This forms a carbamate intermediate (formula X) .

- Step 2: Deprotection of the carbamate group followed by coupling with a heterocyclic carboxylic acid derivative (e.g., formula XII in ) under basic conditions .

- Characterization: Use NMR (¹H/¹³C) to confirm intermediate structures, and LC-MS to monitor reaction progress. For example, intermediates in were validated via ¹H NMR chemical shifts (δ 7.5–8.5 ppm for aromatic protons) .

Q. How can the purity of this compound be assessed, and what thresholds are acceptable for research use?

Answer:

- HPLC Analysis: Utilize reverse-phase HPLC with UV detection (e.g., 254 nm). Impurity thresholds should follow ICH guidelines: ≤0.5% total impurities, ≤0.1% for any single impurity (see ) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+) and rule out side products. For example, HRMS data in showed a calculated m/z of 613.2349, matching experimental results .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what intermolecular interactions influence its stability?

Answer:

- X-ray Crystallography: Determine dihedral angles between aromatic rings and hydrogen-bonding networks. For example, reported dihedral angles of 12.8° (pyrimidine vs. phenyl) and intramolecular N–H⋯N hydrogen bonds stabilizing the conformation .

- Stability Factors: Weak C–H⋯O and C–H⋯π interactions (e.g., methyl groups interacting with methoxy oxygen atoms) contribute to crystal packing .

Q. What strategies optimize yield in large-scale synthesis, and how can contradictory data (e.g., low reproducibility) be addressed?

Answer:

- Base Selection: Screen bases (e.g., DBU vs. potassium carbonate) to improve coupling efficiency. highlights DBU’s effectiveness in forming carbamate intermediates .

- Contradiction Resolution: If yields vary, analyze reaction parameters (temperature, solvent purity) using Design of Experiments (DoE). For example, emphasized the use of anhydrous DMF and controlled stirring rates to minimize side reactions .

Q. How can molecular docking studies predict the compound’s biological targets, and what validation methods are recommended?

Answer:

- Docking Workflow: Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase in ). Focus on pyrimidine and pyridine moieties as pharmacophores .

- Validation: Cross-validate docking results with enzymatic assays (e.g., Ellman’s method for AChE inhibition, IC₅₀ values in ) .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity, and what computational tools aid in SAR analysis?

Answer:

- SAR Analysis: Compare analogs with substituents like methoxy or halogens. For instance, noted that trifluoromethyl groups enhance agrochemical activity by improving lipid solubility .

- Computational Tools: Use QSAR models in Schrodinger Suite or MOE to predict logP and binding affinities. highlighted pyrimidine derivatives’ antibacterial activity linked to electron-withdrawing groups .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in impurity profiles across synthesis batches?

Answer:

Q. Why might enzymatic assay results differ between in vitro and computational models, and how can this be reconciled?

Answer:

- Possible Causes: Solvent effects (e.g., DMSO in assays vs. aqueous docking simulations) or protein flexibility not captured in rigid docking.

- Reconciliation: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to account for conformational changes .

Tables of Key Data

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DBU, DMF, 60°C | 75% | |

| 2 | HCl/MeOH, rt | 85% |

Q. Table 2: Bioactivity Data for Analogous Compounds

| Compound | Target (IC₅₀) | Reference |

|---|---|---|

| 7-Cyclopentyl derivative | AChE: 0.8 µM | |

| Trifluoromethyl derivative | Herbicide activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.